Cas no 2229307-05-3 (2-(5-methyl-1,2-oxazol-3-yl)butanedioic acid)
2-(5-methyl-1,2-oxazol-3-yl)butanedioic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(5-methyl-1,2-oxazol-3-yl)butanedioic acid
- 2229307-05-3
- EN300-1815857
-
- Inchi: 1S/C8H9NO5/c1-4-2-6(9-14-4)5(8(12)13)3-7(10)11/h2,5H,3H2,1H3,(H,10,11)(H,12,13)
- InChI Key: KMYUORDLCCERPY-UHFFFAOYSA-N
- SMILES: O1C(C)=CC(C(C(=O)O)CC(=O)O)=N1
Computed Properties
- Exact Mass: 199.04807239g/mol
- Monoisotopic Mass: 199.04807239g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 101Ų
2-(5-methyl-1,2-oxazol-3-yl)butanedioic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1815857-0.05g |
2-(5-methyl-1,2-oxazol-3-yl)butanedioic acid |
2229307-05-3 | 0.05g |
$1140.0 | 2023-09-19 | ||
| Enamine | EN300-1815857-0.1g |
2-(5-methyl-1,2-oxazol-3-yl)butanedioic acid |
2229307-05-3 | 0.1g |
$1195.0 | 2023-09-19 | ||
| Enamine | EN300-1815857-0.25g |
2-(5-methyl-1,2-oxazol-3-yl)butanedioic acid |
2229307-05-3 | 0.25g |
$1249.0 | 2023-09-19 | ||
| Enamine | EN300-1815857-0.5g |
2-(5-methyl-1,2-oxazol-3-yl)butanedioic acid |
2229307-05-3 | 0.5g |
$1302.0 | 2023-09-19 | ||
| Enamine | EN300-1815857-1.0g |
2-(5-methyl-1,2-oxazol-3-yl)butanedioic acid |
2229307-05-3 | 1g |
$1357.0 | 2023-06-01 | ||
| Enamine | EN300-1815857-2.5g |
2-(5-methyl-1,2-oxazol-3-yl)butanedioic acid |
2229307-05-3 | 2.5g |
$2660.0 | 2023-09-19 | ||
| Enamine | EN300-1815857-5.0g |
2-(5-methyl-1,2-oxazol-3-yl)butanedioic acid |
2229307-05-3 | 5g |
$3935.0 | 2023-06-01 | ||
| Enamine | EN300-1815857-10.0g |
2-(5-methyl-1,2-oxazol-3-yl)butanedioic acid |
2229307-05-3 | 10g |
$5837.0 | 2023-06-01 | ||
| Enamine | EN300-1815857-1g |
2-(5-methyl-1,2-oxazol-3-yl)butanedioic acid |
2229307-05-3 | 1g |
$1357.0 | 2023-09-19 | ||
| Enamine | EN300-1815857-5g |
2-(5-methyl-1,2-oxazol-3-yl)butanedioic acid |
2229307-05-3 | 5g |
$3935.0 | 2023-09-19 |
2-(5-methyl-1,2-oxazol-3-yl)butanedioic acid Related Literature
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 2-(5-methyl-1,2-oxazol-3-yl)butanedioic acid
Comprehensive Overview of 2-(5-methyl-1,2-oxazol-3-yl)butanedioic acid (CAS No. 2229307-05-3)
2-(5-methyl-1,2-oxazol-3-yl)butanedioic acid (CAS No. 2229307-05-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This compound, characterized by the presence of a 5-methyl-1,2-oxazole ring and a butanedioic acid moiety, offers a versatile platform for synthetic modifications and biological activity studies. Researchers are increasingly exploring its role as a building block in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.
The growing interest in heterocyclic compounds like 2-(5-methyl-1,2-oxazol-3-yl)butanedioic acid aligns with current trends in green chemistry and sustainable synthesis. With the rise of AI-driven drug discovery, this compound has been flagged in computational screenings for its potential bioactivity. Its oxazole core is particularly noteworthy, as this scaffold is prevalent in many FDA-approved drugs, making it a hotspot for medicinal chemistry innovations. Users searching for "oxazole derivatives in drug development" or "CAS 2229307-05-3 applications" will find this compound highly relevant to their queries.
From a synthetic perspective, 2-(5-methyl-1,2-oxazol-3-yl)butanedioic acid can be prepared via multicomponent reactions or cyclization strategies, which are frequently discussed in organic chemistry forums. Its carboxylic acid groups enable further derivatization, such as esterification or amidation, expanding its utility in peptide mimetics and small-molecule libraries. Recent publications have highlighted its use in metal-organic frameworks (MOFs) for catalytic applications, addressing the demand for eco-friendly catalysts—a trending topic in materials science.
Analytical characterization of CAS 2229307-05-3 typically involves NMR spectroscopy, mass spectrometry, and HPLC purity analysis, ensuring compliance with pharmaceutical standards. The compound’s stability under various pH conditions has also been investigated, answering common search queries like "oxazole acid stability" or "storage conditions for 2229307-05-3". These properties make it a reliable candidate for high-throughput screening and preclinical studies.
In the context of intellectual property, 2-(5-methyl-1,2-oxazol-3-yl)butanedioic acid has been cited in several patents related to metabolic disease therapeutics and anti-inflammatory agents. This aligns with the surge in searches for "novel anti-diabetic compounds" and "oxazole-based anti-inflammatory drugs". Its mechanism of action, potentially targeting PPAR receptors or kinase pathways, remains an active area of investigation, reflecting the broader interest in targeted therapies.
For suppliers and manufacturers, CAS 2229307-05-3 is often listed under fine chemicals or research intermediates, with purity grades ranging from >95% to ≥98%. The compound’s structure-activity relationship (SAR) studies are frequently referenced in academic databases, catering to queries like "SAR of oxazole carboxylic acids". As the demand for custom synthesis services grows, this compound exemplifies the intersection of scalability and molecular diversity.
In summary, 2-(5-methyl-1,2-oxazol-3-yl)butanedioic acid (CAS No. 2229307-05-3) represents a compelling case study in modern chemical research. Its dual functionality as a heterocyclic and dicarboxylic acid entity positions it at the forefront of drug design and material innovation. By addressing both scientific and industrial needs, this compound continues to inspire advancements across multiple disciplines.
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